molecular formula C22H28N2O2 B5208911 4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide

4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide

Cat. No. B5208911
M. Wt: 352.5 g/mol
InChI Key: VGOJUYHCBSEZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as BPN14770 and is known to exhibit therapeutic effects on various neurological disorders, including Alzheimer's disease and Fragile X syndrome. In

Mechanism of Action

BPN14770 works by inhibiting the activity of a specific enzyme called phosphodiesterase-4D (PDE4D). This enzyme is known to play a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling, which is important for the proper functioning of the brain. By inhibiting PDE4D, BPN14770 increases cAMP signaling, which in turn leads to improved cognitive function and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function and memory, reduce inflammation, and promote neurogenesis. BPN14770 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of BPN14770 is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, BPN14770 has been shown to have a favorable safety profile, which makes it a promising candidate for further clinical development. However, one limitation of BPN14770 is that it has only been tested in animal models, and its efficacy in humans remains to be determined.

Future Directions

There are several future directions for the study of BPN14770. One area of focus could be to investigate its potential therapeutic effects on other neurological disorders such as Parkinson's disease and schizophrenia. Another area of focus could be to explore the optimal dosing and administration of BPN14770 for maximum efficacy. Finally, further studies could be conducted to determine the safety and efficacy of BPN14770 in human clinical trials.

Synthesis Methods

The synthesis of BPN14770 involves the reaction of 4-aminobenzamide with 1-piperidinyl-4-bromobenzene in the presence of a base such as potassium carbonate. The resulting product is then subjected to a coupling reaction with butyl 4-bromobenzoate to form BPN14770. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

BPN14770 has been extensively studied for its potential therapeutic effects on various neurological disorders. In particular, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. BPN14770 has also been shown to have potential therapeutic effects on other neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-3-17-26-21-13-7-18(8-14-21)22(25)23-19-9-11-20(12-10-19)24-15-5-4-6-16-24/h7-14H,2-6,15-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJUYHCBSEZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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